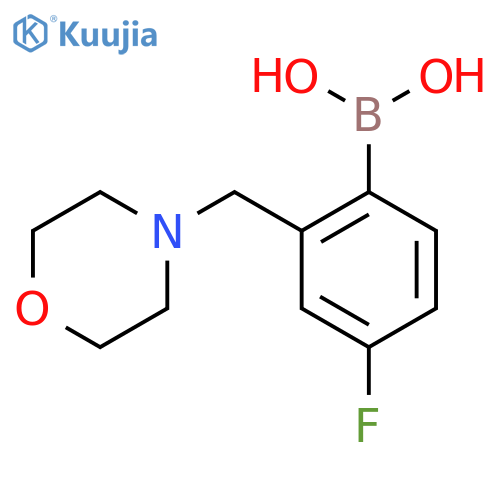

Cas no 1704063-85-3 (4-Fluoro-2-(morpholinomethyl)phenylboronic acid)

4-Fluoro-2-(morpholinomethyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-2-(morpholinomethyl)phenylboronic acid

- AM87718

- 4-Fluoro-2-(morpholinomethyl)phenylboronic acid

-

- MDL: MFCD28400165

- インチ: 1S/C11H15BFNO3/c13-10-1-2-11(12(15)16)9(7-10)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2

- InChIKey: HPYVXAYATXZDHL-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(B(O)O)=C(C=1)CN1CCOCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 239

- トポロジー分子極性表面積: 52.9

4-Fluoro-2-(morpholinomethyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D626195-1g |

4-fluoro-2-(morpholinomethyl)phenylboronic acid |

1704063-85-3 | 97% | 1g |

$1520 | 2024-05-24 | |

| eNovation Chemicals LLC | D626195-1g |

4-fluoro-2-(morpholinomethyl)phenylboronic acid |

1704063-85-3 | 97% | 1g |

$1520 | 2025-02-27 | |

| eNovation Chemicals LLC | D626195-500mg |

4-fluoro-2-(morpholinomethyl)phenylboronic acid |

1704063-85-3 | 97% | 500mg |

$268 | 2023-09-03 | |

| TRC | F123030-100mg |

4-Fluoro-2-(morpholinomethyl)phenylboronic acid |

1704063-85-3 | 100mg |

$ 380.00 | 2022-06-05 | ||

| TRC | F123030-50mg |

4-Fluoro-2-(morpholinomethyl)phenylboronic acid |

1704063-85-3 | 50mg |

$ 230.00 | 2022-06-05 | ||

| Chemenu | CM211146-1g |

(4-fluoro-2-(morpholinomethyl)phenyl)boronic acid |

1704063-85-3 | 95% | 1g |

$881 | 2023-01-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F856084-500mg |

4-Fluoro-2-(morpholinomethyl)phenylboronic acid |

1704063-85-3 | 98% | 500mg |

¥1,938.00 | 2022-01-12 | |

| eNovation Chemicals LLC | D626195-1g |

4-fluoro-2-(morpholinomethyl)phenylboronic acid |

1704063-85-3 | 97% | 1g |

$1520 | 2025-02-27 |

4-Fluoro-2-(morpholinomethyl)phenylboronic acid 関連文献

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

4-Fluoro-2-(morpholinomethyl)phenylboronic acidに関する追加情報

Introduction to 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (CAS No. 1704063-85-3)

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the CAS number 1704063-85-3, features a fluorine substituent at the para position of a phenyl ring, which is further modified with a morpholino methyl group at the ortho position. The boronic acid functionality at the remaining ortho position makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules, particularly in drug development.

The presence of the fluorine atom in the molecular structure of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid imparts distinct electronic and steric effects that can influence the reactivity and selectivity of the compound. Fluorine is known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical compounds. In this context, the fluoro-substituted phenylboronic acid derivative serves as a promising building block for designing novel therapeutic agents with enhanced biological activity and improved pharmacological properties.

The morpholino methyl group in the compound contributes to its solubility and stability, making it a suitable candidate for various synthetic applications. Morpholine derivatives are commonly found in pharmaceuticals due to their favorable physicochemical properties, including enhanced solubility in both polar and non-polar solvents. This characteristic is particularly advantageous when employing the compound in multi-step synthetic routes that require compatibility with diverse reaction conditions.

Boronic acids, such as 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, are integral to modern synthetic organic chemistry, especially in cross-coupling reactions that form carbon-carbon bonds under mild conditions. The boronic acid moiety can undergo palladium-catalyzed reactions with aryl halides or alkynes to generate biaryl or vinylic compounds, respectively. These transformations are pivotal in constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs). The Suzuki-Miyaura cross-coupling reaction, in particular, has been extensively utilized in medicinal chemistry due to its high efficiency and broad substrate scope.

Recent advancements in synthetic methodologies have highlighted the utility of fluorinated boronic acids like 4-Fluoro-2-(morpholinomethyl)phenylboronic acid in asymmetric synthesis. The incorporation of fluorine can induce stereoelectronic effects that influence the outcome of catalytic reactions, enabling the preparation of enantiomerically pure compounds. Such achievements are critical for developing chiral drugs with improved therapeutic efficacy and reduced side effects.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug discovery. Fluorine atoms can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 enzymes. Additionally, fluorine substitution can improve binding interactions with biological targets, leading to increased drug potency. The combination of a fluoro-substituent, a morpholino methyl group, and a boronic acid functional group makes 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (CAS No. 1704063-85-3) a versatile tool for medicinal chemists seeking to develop next-generation therapeutics.

In academic research, this compound has been explored as a precursor for synthesizing novel bioactive molecules. For instance, studies have demonstrated its application in generating fluorinated aryl ethers through cross-coupling reactions, which are prevalent motifs in many approved drugs. The morpholino moiety further enhances the structural diversity of potential drug candidates derived from this scaffold.

The synthesis of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include halogenation followed by morpholino group introduction, and finally boronation to introduce the boronic acid functionality. Modern synthetic techniques often employ transition-metal catalysis to achieve these transformations efficiently and selectively.

The role of computational chemistry in optimizing synthetic routes for compounds like 4-Fluoro-2-(morpholinomethyl)phenylboronic acid cannot be overstated. Molecular modeling studies help predict reaction outcomes and identify optimal conditions for achieving high yields and purity. Such computational approaches are increasingly integrated into drug discovery pipelines to accelerate the development of novel compounds.

Future research directions may focus on exploring new applications of this compound beyond traditional cross-coupling reactions. For example, its potential use as a ligand or catalyst component in asymmetric transformations could open up novel synthetic pathways for complex molecular architectures. Additionally, investigating its behavior under different reaction conditions may reveal unexpected reactivity patterns that could be exploited for innovative synthetic strategies.

In conclusion, 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (CAS No. 1704063-85-3) represents a significant advancement in organoboron chemistry with broad implications for pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for constructing biologically active molecules with enhanced pharmacological properties. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly pivotal role in the discovery and synthesis of next-generation therapeutic agents.

1704063-85-3 (4-Fluoro-2-(morpholinomethyl)phenylboronic acid) 関連製品

- 1805691-07-9(2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one)

- 1217862-64-0(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)

- 1038363-71-1(1-Cyclopentyl-1H-imidazole-2-thiol)

- 883537-24-4(2-Ethoxy-4-fluorobenzaldehyde)

- 1024222-56-7(1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)

- 2229585-08-2(3-(5-nitrothiophen-2-yl)oxypyrrolidine)

- 2138526-57-3(3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one)

- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)

- 1261889-80-8(2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol)

- 855929-18-9(2-(Cyclopentyloxy)acetamide)